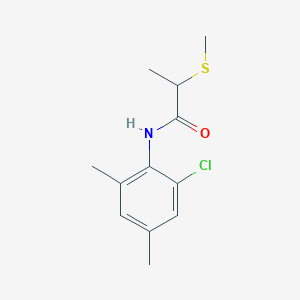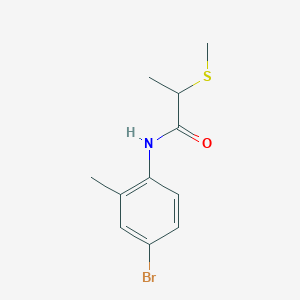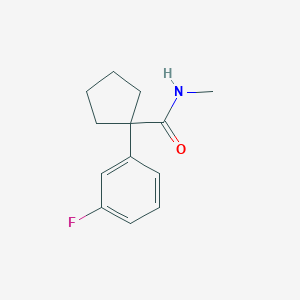![molecular formula C12H14BrNO B7510959 N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as Br-CPA, is a cyclopropane-based compound that has gained attention in the field of scientific research due to its potential applications in medicine and other areas.
Aplicaciones Científicas De Investigación
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have a modulatory effect on the GABA-A receptor, which is involved in the regulation of neuronal excitability. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety.
In cancer research, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme called histone deacetylase 1 (HDAC1). This makes it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide involves its interaction with specific targets in the body, such as the GABA-A receptor or HDAC1. By binding to these targets, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide can modulate their activity and produce a range of effects, such as the reduction of neuronal excitability or the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide depend on its specific target and the context in which it is used. For example, in studies of the GABA-A receptor, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to reduce neuronal excitability and produce anxiolytic effects. In studies of cancer cells, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to inhibit cell growth and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide is its specificity for certain targets, which allows researchers to study the effects of modulating these targets in a controlled manner. However, one limitation of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide. One area of interest is the development of new drugs based on the structure of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide, which could have applications in the treatment of neurological disorders or cancer. Another area of interest is the study of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide's effects on other targets in the body, which could lead to new insights into its mechanism of action and potential therapeutic applications. Finally, further research is needed to fully understand the safety and toxicity of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide, which will be important for its future use in clinical settings.
Métodos De Síntesis
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of cyclopropanecarboxylic acid with 2-bromobenzylamine, followed by the addition of methylamine. The resulting compound is then purified through a series of chromatography steps to obtain the final product.
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-14(12(15)9-6-7-9)8-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXGDUZJTNZXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)
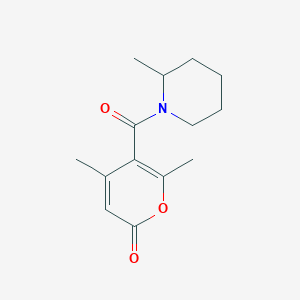
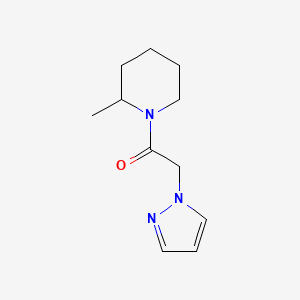
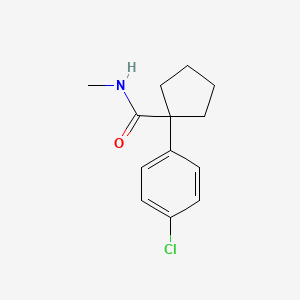

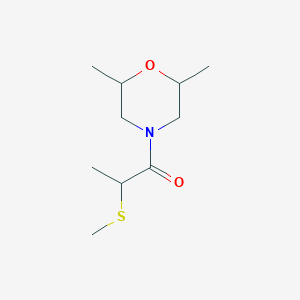
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)
